
(4-Butyl-morpholin-2-yl)methylamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Butyl-morpholin-2-yl)methylamine dihydrochloride, also known as BMMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BMMC is a derivative of morpholine, an organic compound commonly used in the synthesis of pharmaceuticals and agrochemicals. BMMC has been studied for its potential role as a neurotransmitter and as a tool in the study of neurological disorders.
作用機序
(4-Butyl-morpholin-2-yl)methylamine dihydrochloride acts as a selective agonist for the serotonin 5-HT7 receptor, which is known to be involved in regulating various physiological processes. Activation of the 5-HT7 receptor by this compound leads to the activation of intracellular signaling pathways, which ultimately leads to changes in cellular function. This compound has been shown to have a high affinity for the 5-HT7 receptor, making it a useful tool in the study of this receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can modulate the release of various neurotransmitters, including dopamine and acetylcholine. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
(4-Butyl-morpholin-2-yl)methylamine dihydrochloride has several advantages for use in laboratory experiments. It is a selective agonist for the 5-HT7 receptor, making it useful for studying the function of this receptor. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.
将来の方向性
There are several future directions for the study of (4-Butyl-morpholin-2-yl)methylamine dihydrochloride. One potential direction is the development of this compound-based drugs for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to determine the long-term effects of this compound and its potential toxicity. Finally, this compound could be used as a tool in the study of other G protein-coupled receptors and their associated signaling pathways.
合成法
The synthesis of (4-Butyl-morpholin-2-yl)methylamine dihydrochloride involves the reaction of morpholine with butylamine in the presence of hydrochloric acid. The resulting product is purified through recrystallization to obtain the dihydrochloride salt form of this compound. The synthesis of this compound is a straightforward process that can be easily scaled up for large-scale production.
科学的研究の応用
(4-Butyl-morpholin-2-yl)methylamine dihydrochloride has been studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to act as a selective agonist for the serotonin 5-HT7 receptor, a G protein-coupled receptor that plays a role in regulating mood, cognition, and sleep. This compound has also been studied for its potential use as a tool in the study of neurological disorders such as Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
(4-butylmorpholin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-2-3-4-11-5-6-12-9(7-10)8-11;;/h9H,2-8,10H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFYDPDORXNURG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCOC(C1)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

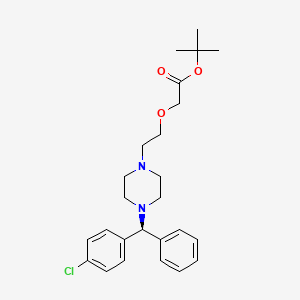

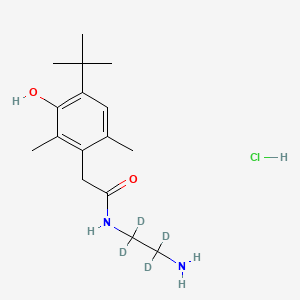


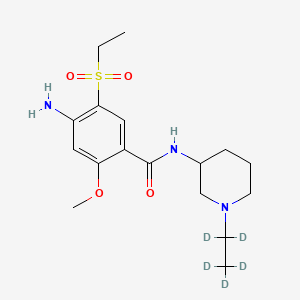
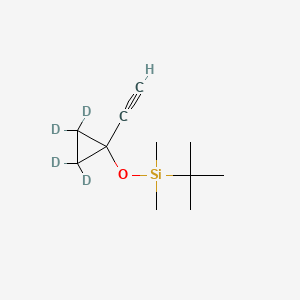
![9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587153.png)
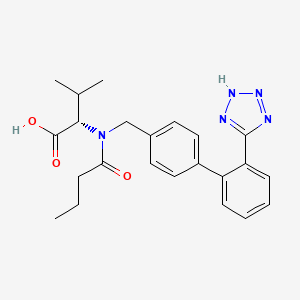
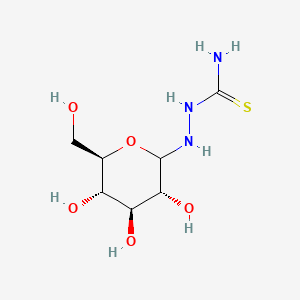
![4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587156.png)
![tert-Butyl(dimethyl)({1-[(trimethylsilyl)ethynyl]cyclopropyl}oxy)silane](/img/structure/B587157.png)
![Cyclopropanecarboxylic acid, 1-[(1-methylethenyl)amino]-, methyl ester (9CI)](/img/no-structure.png)
![O-[(5Z)-tetradecenoyl]-L-carnitine](/img/structure/B587161.png)